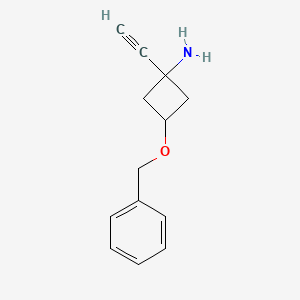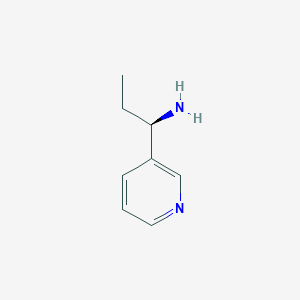
(R)-1-(Pyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Pyridin-3-yl)propan-1-amine is a chiral amine compound characterized by a pyridine ring attached to a propan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 3-pyridylpropanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods: On an industrial scale, the production of ®-1-(Pyridin-3-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using supported metal catalysts, such as palladium on carbon, is a preferred method due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-1-(Pyridin-3-yl)propan-1-amine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Pyridine-3-carboxaldehyde, pyridine-3-carbonitrile.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry: ®-1-(Pyridin-3-yl)propan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: In the industrial sector, ®-1-(Pyridin-3-yl)propan-1-amine is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are exploited in the manufacture of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (S)-1-(Pyridin-3-yl)propan-1-amine
- 1-(Pyridin-2-yl)propan-1-amine
- 1-(Pyridin-4-yl)propan-1-amine
Comparison: Compared to its enantiomer (S)-1-(Pyridin-3-yl)propan-1-amine, the ®-enantiomer may exhibit different biological activities and binding affinities due to its chiral nature. The position of the pyridine ring in 1-(Pyridin-2-yl)propan-1-amine and 1-(Pyridin-4-yl)propan-1-amine can also influence the compound’s reactivity and interaction with molecular targets, highlighting the unique properties of ®-1-(Pyridin-3-yl)propan-1-amine.
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1R)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1 |
Clé InChI |
VQGKOCARCUCUMC-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](C1=CN=CC=C1)N |
SMILES canonique |
CCC(C1=CN=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
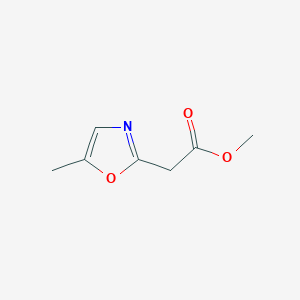

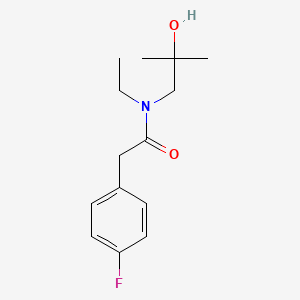
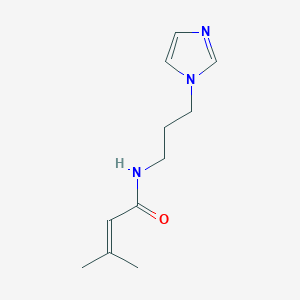
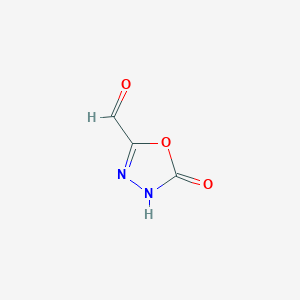
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
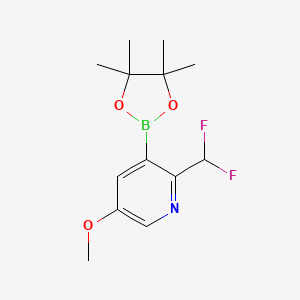
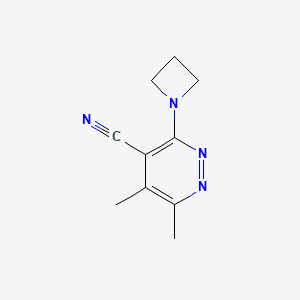
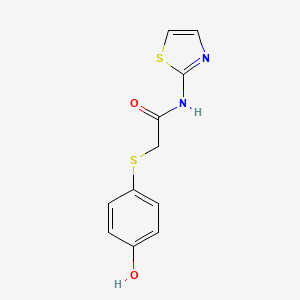
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
